An In-depth Technical Guide to the Synthesis of 3-Cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione
An In-depth Technical Guide to the Synthesis of 3-Cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis pathway for 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione, a compound commonly known as Lenacil. This document details the necessary starting materials, outlines the reaction steps, and provides experimental protocols for each key stage of the synthesis.
Introduction
3-Cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione, or Lenacil, is a uracil-derived herbicide used for the control of broadleaf weeds[1]. Its synthesis involves a multi-step process culminating in the condensation and cyclization of two key intermediates: cyclohexylurea and ethyl 2-oxocyclopentanecarboxylate. This guide will provide a detailed examination of the synthetic route to this molecule, offering practical insights for researchers in organic synthesis and agrochemical development.
Overall Synthesis Pathway
The synthesis of 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione can be conceptually divided into three main stages:
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Synthesis of Cyclohexylurea: The preparation of the substituted urea moiety.
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Synthesis of Ethyl 2-oxocyclopentanecarboxylate: The formation of the cyclic β-keto ester.
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Condensation and Cyclization: The final reaction of the two key intermediates to yield the target molecule.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Synthesis of Cyclohexylurea
| Reactant 1 | Moles | Reactant 2 | Moles | Solvent | Volume (mL) | Temperature (°C) | Reaction Time | Yield (%) |
| Cyclohexylamine | 5 | Urea | 6.5 | Water | 750 | Reflux | Completion | 90 |
| Cyclohexylamine | 3.5 | Urea | 4.55 | Water | 175 + 350 | Reflux | Completion | 95.1 |
Table 2: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
| Reactant | Equivalents | Reagent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) |
| Diethyl adipate | 1.0 | Sodium ethoxide | 1.0 | Anhydrous ethanol | Reflux | 2-4 |
Table 3: Synthesis of 3-Cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione
| Reactant 1 | Mass % (relative to Cyclohexylurea) | Reactant 2 | Mass % (relative to Cyclohexylurea) | Catalyst | Mass % (relative to Cyclohexylurea) | Solvent | Mass % (relative to Cyclohexylurea) | Pressure (MPa) | Temperature (°C) |
| Cyclohexylurea | 100 | Ethyl 2-oxocyclopentanecarboxylate | 117 | Organic Acid | 2.67 | Benzene, Toluene, Xylene, or Trimethylbenzene | 167 | -0.07 to -0.09 | Reflux |
Experimental Protocols
Synthesis of Cyclohexylurea
This procedure is adapted from a patented method for the preparation of monocyclohexylurea.
Materials:
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Cyclohexylamine
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Urea
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Water
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Buchner funnel and filter flask
Procedure:
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In a round-bottom flask, dissolve 495 g (5 mol) of cyclohexylamine and 390 g (6.5 mol) of urea in 750 mL of water.
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Heat the mixture to reflux. The reaction is complete when the evolution of ammonia ceases.
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Cool the reaction mixture to room temperature.
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Collect the precipitated monocyclohexylurea by suction filtration.
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Wash the product with a small amount of cold water and dry to obtain the final product.
Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
This protocol describes a standard laboratory procedure for the Dieckmann condensation of diethyl adipate.
Materials:
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Diethyl adipate
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Sodium ethoxide
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Anhydrous ethanol
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Toluene
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Hydrochloric acid (concentrated)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Diethyl ether or ethyl acetate
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Reflux condenser
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Dropping funnel
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (1.0 equivalent) to anhydrous ethanol under an inert atmosphere.
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While stirring, add diethyl adipate (1.0 equivalent) dropwise to the sodium ethoxide solution at a rate that maintains a gentle reflux.
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After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Synthesis of 3-Cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione
This procedure is based on a patented method for the production of Lenacil.
Materials:
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Cyclohexylurea
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Ethyl 2-oxocyclopentanecarboxylate
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Organic acid catalyst (e.g., phosphoric acid)
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Solvent (e.g., toluene)
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Sodium methoxide or sodium ethoxide solution
Equipment:
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Reaction vessel with reflux condenser and vacuum connection
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Heating mantle
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Centrifuge
Procedure:
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To a reaction vessel, add cyclohexylurea and an organic acid catalyst (2.67% of the mass of cyclohexylurea).
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Add a solution of ethyl 2-oxocyclopentanecarboxylate (117% of the mass of cyclohexylurea) in toluene (167% of the mass of cyclohexylurea).
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Heat the mixture to reflux under negative pressure (0.07-0.09 MPa).
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After the initial reflux, cool the reaction mixture to below 50-120 °C.
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Add a sodium methoxide or sodium ethoxide solution (153% of the mass of cyclohexylurea, with a mass concentration of 28% for sodium methoxide).
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Reflux the mixture until the content of the condensation intermediate is less than 1%.
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Acidify the reaction mixture and cool to precipitate the product.
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Isolate the product by centrifugation and wash with water to obtain 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the synthesis, from the procurement of starting materials to the final product.
Conclusion
This technical guide provides a detailed and structured overview of the synthesis of 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers can effectively approach the synthesis of this important agrochemical. The provided diagrams offer a clear visualization of the synthesis pathway and experimental workflow, aiding in the planning and execution of the described chemical transformations.
